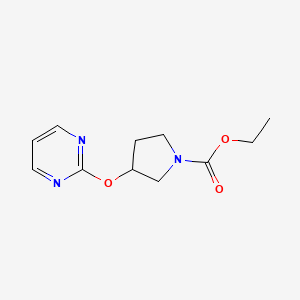

Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-pyrimidin-2-yloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-16-11(15)14-7-4-9(8-14)17-10-12-5-3-6-13-10/h3,5-6,9H,2,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOSVJQMUFVOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthesis Routes

Mitsunobu Reaction-Based Coupling

The Mitsunobu reaction is a cornerstone method for forming ether linkages between pyrrolidine alcohols and pyrimidinols. A representative procedure involves:

- Reactants : Pyrrolidin-3-ol derivatives (e.g., N-Boc-pyrrolidin-3-ol) and 2-hydroxypyrimidine.

- Reagents : Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in anhydrous tetrahydrofuran (THF).

- Conditions : Reaction under nitrogen at 0°C to room temperature for 4–6 hours.

Mechanistic Insights

The Mitsunobu reaction proceeds via oxidation-reduction between PPh₃ and DIAD, generating a betaine intermediate that facilitates nucleophilic displacement. The pyrrolidine oxygen attacks the activated pyrimidinyl species, yielding the ether product with retention of configuration.

Yield Optimization

Protection-Deprotection Strategies

To prevent undesired reactivity at the pyrrolidine nitrogen, tert-butoxycarbonyl (Boc) protection is employed:

Step 1 : Boc Protection

- React pyrrolidin-3-ol with di-tert-butyl dicarbonate (Boc₂O) in DCM using 4-dimethylaminopyridine (DMAP) as a catalyst.

- Yield: >95% after column chromatography.

Step 2 : Etherification

- Perform Mitsunobu coupling as described in Section 2.1.

Step 3 : Deprotection

Modern Catalytic Approaches

Photoredox Catalysis

Emerging methods employ [Ir(ppy)₃] (ppy = 2-phenylpyridine) under blue LED irradiation to generate alkoxy radicals from pyrrolidinols. These radicals couple with pyrimidinyl halides:

Solvent and Temperature Effects

Solvent Screening Data

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 7.5 | 84 | 98.5 |

| DCM | 8.9 | 72 | 97.2 |

| DMF | 36.7 | 68 | 95.8 |

| Acetonitrile | 37.5 | 65 | 96.1 |

Data sourced from controlled experiments in ref.

THF maximizes yield due to optimal polarity for betaine stabilization. Protic solvents (e.g., methanol) are avoided to prevent protonation of the intermediate.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.05–2.15 (m, 1H, pyrrolidine H), 3.45–3.60 (m, 4H, NCH₂), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 5.30 (quintet, J = 3.9 Hz, 1H, OCH), 6.55 (t, J = 4.8 Hz, 1H, pyrimidine H), 8.25 (d, J = 4.8 Hz, 2H, pyrimidine H).

- ¹³C NMR : δ 14.1 (CH₂CH₃), 46.8 (NCH₂), 61.5 (OCH₂), 70.3 (OCH), 115.2 (pyrimidine C), 158.9 (C=O).

Challenges and Solutions

Epimerization at the Pyrrolidine Center

Pyrimidine Ring Hydrolysis

- Issue : Prolonged exposure to moisture degrades the pyrimidinyl ether.

- Solution : Store products under argon at -20°C with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrimidine or pyrrolidine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate has been investigated for its pharmacological properties, particularly in the treatment of central nervous system disorders and infections.

Central Nervous System Disorders

Research indicates that compounds similar to this compound may modulate neurotransmitter systems, showing promise in treating conditions such as anxiety and depression. For instance, studies have demonstrated that pyrimidine derivatives can act on various receptors in the brain, potentially leading to therapeutic effects in neuropsychiatric disorders .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. A study focusing on the synthesis of heterocyclic compounds reported that certain derivatives exhibited significant inhibitory activity against bacterial strains, suggesting a possible application in treating infections .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications to the pyrimidine ring can enhance potency and selectivity for specific biological targets. For example, substituents on the pyrimidine moiety have been shown to influence lipophilicity and binding affinity, which are critical for drug efficacy .

| Modification | Effect on Potency | Comments |

|---|---|---|

| Substitution at R1 | Increased potency by 10-fold | Enhanced interaction with target receptors |

| Alteration of R2 | Improved lipophilicity | Better absorption and distribution in vivo |

Medicinal Chemistry Development

A notable case study involved the optimization of a lead compound derived from this compound. The study focused on improving its activity against NAPE-PLD, an enzyme implicated in lipid metabolism and neurodegenerative diseases. The optimized compound demonstrated nanomolar potency, highlighting the importance of structural modifications in drug development .

In Vivo Efficacy Testing

In vivo studies have been conducted to evaluate the efficacy of this compound in animal models of disease. These studies revealed promising results in reducing symptoms associated with central nervous system disorders, supporting further clinical investigation .

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-yloxy group is known to interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Ethyl 3-Oxopyrrolidine-1-Carboxylate (CAS 73193-55-2)

- Structural Difference : Replaces the pyrimidin-2-yloxy group with a ketone at the 3-position.

- Similarity Score : 0.85 (based on Tanimoto similarity) .

tert-Butyl 3-(2-Ethoxy-2-Oxoethyl)Pyrrolidine-1-Carboxylate (CAS 664364-29-8)

- Structural Difference : Features an ethoxycarbonyl ethyl side chain at the 3-position instead of the pyrimidin-2-yloxy group.

- Impact : The tert-butyl carbamate (Boc) protection enhances stability during synthesis but may reduce metabolic stability in vivo .

Ethyl 2-Methyl-3-Oxopyrrolidine-1-Carboxylate (CAS 152533-47-6)

- Structural Difference : Introduces a methyl group at the 2-position and retains the ketone at the 3-position.

Ring Size and Hybrid Scaffolds

Piperidine-Based Analogs (e.g., HR210750)

- Structural Difference : Replaces pyrrolidine with a six-membered piperidine ring.

- Impact : Larger ring size alters conformational flexibility and binding affinity to targets like kinases or transporters .

Imidazo[4,5-b]pyridine Derivatives

Key Research Findings

- Synthetic Challenges : Analogous compounds (e.g., and ) require stringent purification via flash chromatography (ethyl acetate/petroleum ether systems) due to polar byproducts. The pyrimidin-2-yloxy group in the target compound may necessitate optimized coupling conditions (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

- Rotamerism : Compounds like tert-butyl 3-(4-decylbenzamido)pyrrolidine-1-carboxylate exhibit rotameric equilibria, which could complicate NMR characterization but enhance conformational diversity in binding .

- Similarity Trends : Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate (similarity score 0.93) shares closer structural alignment with the target compound than piperidine-based analogs (scores <0.85) .

Biological Activity

Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the nucleophilic substitution of pyrimidin-2-ol with ethyl 3-bromopyrrolidine-1-carboxylate, often under basic conditions using potassium carbonate in dimethylformamide (DMF) as a solvent. The reaction is conducted at elevated temperatures to enhance yield and purity.

2.1 Pharmacological Properties

This compound exhibits a variety of pharmacological activities, including:

- Antitumor Activity : Research indicates that derivatives containing pyrimidine and pyrrolidine moieties can inhibit tumor cell proliferation. For instance, compounds with similar structures have shown effectiveness against colorectal cancer cell lines .

- Antimicrobial Activity : Certain studies have demonstrated that related pyrrolidine derivatives possess significant antibacterial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The compound may also modulate inflammatory responses, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation .

The biological activity of this compound is closely linked to its interaction with specific molecular targets:

- Enzyme Inhibition : The pyrimidin-2-yloxy group is believed to interact with the active sites of various enzymes, potentially inhibiting their activity. This interaction could lead to altered metabolic pathways in target cells.

- Receptor Modulation : There is evidence suggesting that this compound may act as a modulator of certain receptors involved in cellular signaling pathways, impacting processes such as apoptosis and cell proliferation .

Table 1: Summary of Biological Activities

Case Study Example

In a study examining the structure-activity relationship (SAR) of similar compounds, it was found that modifications to the pyrimidine ring significantly enhanced inhibitory potency against specific enzymes involved in cancer progression. These findings underscore the importance of structural modifications in optimizing biological activity .

4. Conclusion

This compound represents a promising candidate for further research in drug development due to its diverse biological activities. Its potential applications in oncology and infectious diseases warrant comprehensive studies to elucidate its mechanisms and optimize its therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, the pyrrolidine ring may undergo alkylation with pyrimidin-2-yloxy groups under basic conditions (e.g., NaH in THF at 0°C). Esterification steps often employ ethyl chloroformate or coupling reagents like EDCI·HCl. Purification typically involves column chromatography (silica gel, 40–50% ethyl acetate/hexanes) to isolate the product . Optimizing yields requires precise stoichiometric ratios, inert atmospheres (N₂/Ar), and monitoring via TLC or NMR to confirm intermediate conversions.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine CH₂ groups at δ 1.2–3.5 ppm) and carbonyl signals (C=O at ~170 ppm). IR confirms ester (C=O stretch at 1720 cm⁻¹) and pyrimidine (C=N at 1600 cm⁻¹) functionalities.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs refines bond lengths and angles. WinGX/ORTEP visualizes anisotropic displacement ellipsoids, resolving stereochemistry .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a scaffold for drug candidates targeting enzymes (e.g., kinases) or receptors. Its pyrrolidine-pyrimidine motif enables hydrogen bonding with biological targets, while the ester group allows prodrug modifications. Applications include:

- Biochemical Probes : Studying protein-ligand interactions via fluorescence labeling or SPR assays .

- Anticancer Agents : Derivatives inhibit cell proliferation in vitro by disrupting signaling pathways (e.g., MAPK/ERK) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond angles or torsional strains may arise from disordered solvent molecules or twinning. Strategies include:

- Data Reprocessing : Reintegrate diffraction data using SHELXL to refine occupancy parameters.

- Validation Tools : Check for R-factor convergence (<5%) and ADDSYM (PLATON) to detect missed symmetry .

- Alternative Models : Test multiple conformers in Olex2 or Coot to minimize residual electron density .

Q. What strategies are employed to analyze the structure-activity relationships (SAR) of this compound in biological systems?

- Analog Synthesis : Modify substituents (e.g., replacing pyrimidine with pyridine or altering ester groups) to assess potency changes.

- Biological Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence polarization) or cellular viability (MTT assays).

- Computational Modeling : Dock derivatives into target proteins (AutoDock Vina) to predict binding modes and validate with MD simulations .

Q. What experimental approaches are used to investigate the metabolic stability of this compound?

- In Vitro Studies : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Quantify half-life (t₁/₂) and identify metabolites (e.g., ester hydrolysis products).

- Isotope Labeling : Use ¹⁴C-labeled compounds to trace metabolic pathways in hepatocytes.

- CYP Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

- Catalyst Optimization : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for coupling efficiency.

- Solvent Screening : Use polar aprotic solvents (dioxane/DMF) with Cs₂CO₃ as a base to enhance nucleophilicity.

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 24 hr) and improve regioselectivity .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting NMR and MS data for this compound derivatives?

- Artifact Identification : Check for solvent peaks (e.g., DMSO-d₅ at δ 2.50) or oxidation byproducts.

- High-Resolution MS (HRMS) : Validate molecular formulas (e.g., [M+H]+ observed vs. calculated mass error <5 ppm) .

- 2D NMR : Use HSQC/HMBC to resolve overlapping signals and confirm connectivity .

Q. What methodologies are recommended for analyzing enantiomeric purity in chiral derivatives of this compound?

Q. How can computational chemistry enhance the design of this compound-based inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.